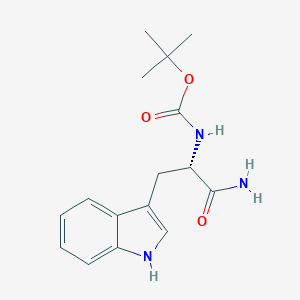

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthetic cannabinoids are a large and diverse class of chemicals that are often included in so-called “herbal” products . These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . The specific compound you’re asking about is a synthetic cannabinoid, based on its structural features.

Applications De Recherche Scientifique

- The N-tert-butyloxycarbonyl (N-Boc) group is commonly used for protecting amino groups during organic synthesis. Researchers have developed mild methods for its selective removal using oxalyl chloride in methanol . This procedure allows for the deprotection of N-Boc from structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates, under room temperature conditions. Yields can reach up to 90%. Notably, this method has been applied to a hybrid, medicinally active compound called FC1, which acts as a dual inhibitor of IDO1 and DNA Pol gamma.

- Recent advances in substrate transamidation have enabled the conversion of amides into other functional groups. For example, (−)-penibruguieramine A was synthesized from an amide precursor in two steps, highlighting the utility of transamidation reactions in complex molecule synthesis .

- Researchers have explored cross amidation reactions of unactivated amides using various reagents. These reactions allow for the formation of new amide bonds, overcoming synthetic barriers. Understanding the mechanisms and optimizing conditions for cross amidation is crucial for expanding the toolbox of organic chemists .

Selective Deprotection of N-Boc Group

Transamidation Reactions

Cross Amidation Reactions

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMFCQAPZYKTON-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556356 |

Source

|

| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate | |

CAS RN |

62549-92-2 |

Source

|

| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.